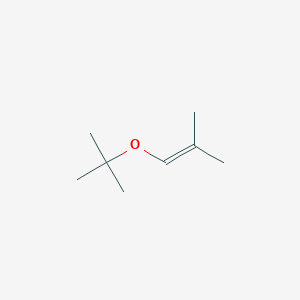
1-(tert-Butoxy)-2-methylprop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butoxy)-2-methylprop-1-ene is an organic compound with the molecular formula C8H16O It is a derivative of isobutene, where a tert-butoxy group is attached to the carbon atom of the double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(tert-Butoxy)-2-methylprop-1-ene can be synthesized through several methods. One common approach involves the reaction of isobutene with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the tert-butoxy group on the isobutene molecule.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes. These processes utilize flow microreactors, which offer advantages such as improved efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butoxy)-2-methylprop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tert-butoxyacetone.
Reduction: Reduction reactions can convert it into tert-butyl alcohol and isobutene.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically require strong acids or bases, depending on the desired product.
Major Products Formed
Oxidation: tert-Butoxyacetone
Reduction: tert-Butyl alcohol and isobutene
Substitution: Various substituted isobutene derivatives
Scientific Research Applications
1-(tert-Butoxy)-2-methylprop-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Industry: The compound is employed in the manufacture of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(tert-Butoxy)-2-methylprop-1-ene involves its reactivity with various chemical reagents. The tert-butoxy group can undergo cleavage, leading to the formation of reactive intermediates that participate in further chemical transformations. These intermediates can interact with molecular targets and pathways, facilitating the synthesis of desired products .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl alcohol: A common alcohol with similar reactivity.
Isobutene: The parent hydrocarbon of 1-(tert-Butoxy)-2-methylprop-1-ene.
tert-Butyl acetate: An ester with comparable chemical properties.
Uniqueness
This compound is unique due to the presence of the tert-butoxy group, which imparts distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis, offering advantages over similar compounds in terms of selectivity and efficiency .
Properties
Molecular Formula |
C8H16O |
|---|---|
Molecular Weight |
128.21 g/mol |
IUPAC Name |
2-methyl-1-[(2-methylpropan-2-yl)oxy]prop-1-ene |
InChI |
InChI=1S/C8H16O/c1-7(2)6-9-8(3,4)5/h6H,1-5H3 |
InChI Key |
BLBYJAUIAQVNLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=COC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















